4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-11-6-4-10(5-7-11)13(16)14-12-8-9(2)15-18-12/h4-8H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCJYLTHDDYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions. For example, 3-methyl-1,2-thiazole can be prepared by reacting 3-methyl-2-bromoacetophenone with thiourea in the presence of a base like sodium hydroxide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide and thiazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis of Thiazole Derivatives
This compound serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced properties or activities.
Biological Applications
Antimicrobial and Antifungal Activities
Research indicates that 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide exhibits significant antimicrobial and antifungal properties. It has been tested against various pathogens, yielding promising results:
| Activity Type | Target Pathogen | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL | |
| Antiviral | Hepatitis C Virus | 2.3 µM | |
| Antifungal | Candida albicans | 15 µg/mL |
These findings suggest that the compound may interfere with cellular processes critical for the survival of these pathogens.
Potential Anticancer Properties
The compound is also being investigated for its anticancer properties. Studies have indicated that it may inhibit specific cancer cell lines by targeting molecular pathways essential for tumor growth and proliferation . The thiazole moiety is known to play a significant role in enhancing biological activity through interactions with cellular targets.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for the design of derivatives that could improve efficacy and reduce toxicity in clinical settings. Research has focused on understanding the structure-activity relationship (SAR) to optimize its pharmacological profile.
Industrial Applications
Chemical Intermediates
In industrial chemistry, this compound is utilized in the development of new materials and as a chemical intermediate in various synthetic pathways. Its versatility makes it a valuable component in the manufacturing of agrochemicals and pharmaceuticals.
Case Studies
Several case studies have documented the biological activity and potential applications of this compound:
- Antiviral Activity Against Hepatitis C Virus : A study highlighted its effectiveness in inhibiting viral replication mechanisms, suggesting a pathway for developing antiviral therapies.
- Antimicrobial Efficacy : Research demonstrated its ability to inhibit bacterial growth by disrupting cellular functions, making it a candidate for developing new antibiotics .
- Cancer Cell Inhibition : Investigations into its effects on cancer cells showed promising results in inducing apoptosis and inhibiting cell proliferation through targeted mechanisms .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS 2442597-65-9)
- Structural Differences : Replaces the ethoxy group with methoxy and substitutes the thiazole ring with a 3-oxo-1,2,4-thiadiazole moiety.
- The thiadiazolone ring introduces a polar keto group, enhancing hydrogen-bonding capacity and possibly metabolic stability .
- Synthesis : Prepared via condensation of hydrazides with substituted aldehydes, similar to methods in .
3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- Structural Differences : Incorporates an azetidine carbonyl group and a thiadiazole ring instead of thiazole.
- Functional Impact :
Analogues with Heterocyclic Variations
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6 in )
- Structural Differences : Replaces the thiazole with isoxazole and thiadiazole rings.
- Thiadiazole’s conjugation system may enhance π-π stacking interactions with biological targets .
- Synthetic Route : Synthesized via refluxing hydrazides with hydroxylamine hydrochloride, as described in .
4-Cyano-3-fluoro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide (Compound 29 in )
- Structural Differences: Features a cyano group, fluorine substituent, and oxadiazole ring.
- Functional Impact: The electron-withdrawing cyano and fluoro groups increase metabolic stability and membrane permeability. Oxadiazole’s rigidity and stability under physiological conditions make it advantageous in drug design .
Physicochemical and Spectral Comparisons
Biological Activity
4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring which is known for its diverse biological activities. The thiazole moiety is often associated with antimicrobial and anticancer properties due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Thiazole derivatives are often designed to target kinases and other proteins involved in cell signaling pathways. For instance, compounds with similar structures have been shown to inhibit mitotic kinesins like HSET (KIFC1), leading to increased multipolarity in cancer cells, which can induce cell death through aberrant cell division .
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. In studies involving related compounds, the presence of electron-withdrawing groups has been linked to enhanced activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole structure can lead to varying degrees of antimicrobial efficacy .
Anticancer Activity
Research indicates that thiazole-containing compounds can exhibit potent anticancer effects by inducing apoptosis in cancer cell lines. For example, derivatives similar to this compound have shown effectiveness in inhibiting the proliferation of human colon carcinoma cells (HCT116) and breast cancer cells (MCF-7). These effects are often mediated through the inhibition of key signaling pathways such as STAT3 and CDK9 .
Case Studies
Case Study 1: Inhibition of HSET in Cancer Cells
A study investigated the effects of thiazole derivatives on centrosome-amplified cancer cells. The results showed that treatment with these inhibitors led to a significant increase in multipolar mitotic spindles, suggesting a potential therapeutic approach for targeting cancer cells with abnormal centrosome numbers .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. Compounds were tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating MIC values that indicate promising antibacterial and antifungal activity .
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Target | Activity Type | MIC (µM) |
|---|---|---|---|
| This compound | HSET (KIFC1) | Anticancer | Not specified |
| Thiazole Derivative A | S. aureus | Antimicrobial | 15.67 |
| Thiazole Derivative B | C. albicans | Antimicrobial | 3.92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
